REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:17]1([OH:27])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1.[O-][Si]([O-])=O.[Mg+2]>CN(C=O)C.CCCCCC.C(OCC)(=O)C>[C:17]1([O:27][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=2)[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.107 mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.112 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.107 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
bright yellow crystals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was continued heating for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a black gummy product
|
Type
|
DISSOLUTION
|
Details
|
It was then dissolved in 200 ml
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give brown powder
|
Type
|
WASH
|
Details
|
Elution with hexane/ethyl acetate (96:4)
|
Type
|
CUSTOM
|
Details
|
gave 14.3 g
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OC1=NC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |